REACTION_CXSMILES
|
C(O[C:4]([C:6]1[N:7]=[C:8]([C:18]#[N:19])[C:9]2[C:14]([C:15]=1[OH:16])=[CH:13][CH:12]=[C:11]([OH:17])[CH:10]=2)=[O:5])C.[NH2:20][CH2:21][C:22]([OH:24])=[O:23].Cl.O>C[O-].[Na+].CO>[C:18]([C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[C:11]([OH:17])[CH:10]=2)[C:15]([OH:16])=[C:6]([C:4]([NH:20][CH2:21][C:22]([OH:24])=[O:23])=[O:5])[N:7]=1)#[N:19] |f:4.5|
|
Name
|
1-Cyano-4,7 dihydroxy-isoquinoline-3-carboxylic acid ethyl ester
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(C2=CC(=CC=C2C1O)O)C#N
|
Name
|
|
Quantity
|
97 mg
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
NaOMe
|
Quantity
|
2.25 mL
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
[(1-Cyano-4,7-dihydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid was prepared
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 26 hours
|
Duration
|
26 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
A white solid was collected on a medium glass fritted filter
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC(=C(C2=CC=C(C=C12)O)O)C(=O)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |